molecular formula C22H16N4O4S3 B11524145 2,2'-[1,3,4-thiadiazole-2,5-diylbis(sulfanediylethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[1,3,4-thiadiazole-2,5-diylbis(sulfanediylethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11524145
M. Wt: 496.6 g/mol
InChI Key: RHHRZSPCZXLVGR-UHFFFAOYSA-N
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Description

The compound 2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic molecule featuring multiple functional groups, including isoindole, thiadiazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and thiadiazole intermediates, which are then linked through sulfanyl bridges. Common synthetic methodologies include condensation reactions, nucleophilic substitutions, and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiadiazoles. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole and thiadiazole derivatives, such as:

  • 2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-1H-ISOINDOLE-1,3-DIONE
  • 2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness

The uniqueness of 2-{2-[(5-{[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C22H16N4O4S3

Molecular Weight

496.6 g/mol

IUPAC Name

2-[2-[[5-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H16N4O4S3/c27-17-13-5-1-2-6-14(13)18(28)25(17)9-11-31-21-23-24-22(33-21)32-12-10-26-19(29)15-7-3-4-8-16(15)20(26)30/h1-8H,9-12H2

InChI Key

RHHRZSPCZXLVGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC3=NN=C(S3)SCCN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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